1-(Azetidin-3-yl)-4-methylpiperidin-4-ol
Overview
Description
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions for nucleophilic substitution often involve bases like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom, used in various synthetic applications.
Piperidine: A six-membered ring with one nitrogen atom, commonly found in alkaloids and pharmaceuticals.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms, used as a solvent and in chemical synthesis.
Uniqueness
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is unique due to its combination of azetidine and piperidine rings, which provides a distinct structural framework for interacting with biological targets. This dual-ring system enhances its versatility and potential in medicinal chemistry compared to compounds with only one of these rings.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMLCYDWIQIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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